Z-Hse(Ac)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

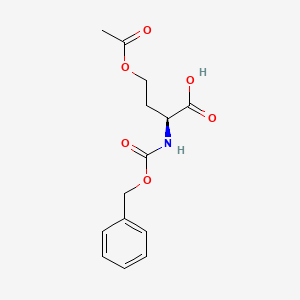

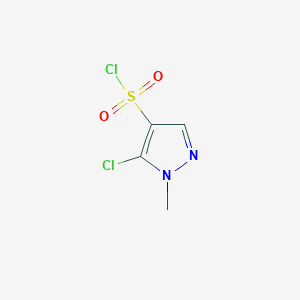

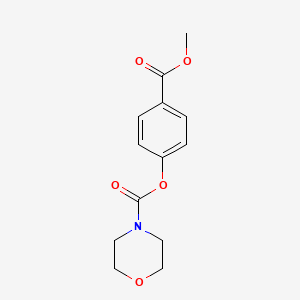

Z-Hse(Ac)-OH is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of Z-Hydroxyproline, which is an essential amino acid found in collagen. Z-Hse(Ac)-OH is a modified form of Hydroxyproline, which has an acetyl group attached to it at the N-terminus.

Applications De Recherche Scientifique

Applications in Solar Cells

Zinc Oxide (ZnO) is an n-type inorganic semiconductor widely utilized in organic and hybrid solar cells due to its notable characteristics like low cost, easy synthesis, non-toxicity, high stability, and impressive optoelectronic properties. ZnO finds applications in solar cells as electron acceptor materials in ZnO/organic hybrid solar cells, as well as in electrode buffer layers or transparent electrodes. Its role as an electron collection and hole-blocking material significantly influences device performance, including power conversion efficiency and stability (Huang, Yin, & Zheng, 2011).

Enhanced Energy Storage

Research has introduced ZnNiBO3(OH) (ZNBH), a modified member of the KBe2BO3F2 (KBBF) family, as an effective electrode material for supercapacitors. The ZNBH shows improved electronic properties and specific capacity, highlighting the role of safe and non-toxic materials in advancing energy storage applications (Hussain et al., 2022).

Photocatalytic Applications

ZnO has been synthesized and applied for photocatalytic degradation of pollutants like norfloxacin, demonstrating its potential in environmental cleanup. Doped ZnO, in particular, exhibits enhanced photocatalytic activity and stability, making it a promising technology for treating antibiotic-contaminated water (Shah et al., 2018).

Adsorption and Removal of Pollutants

Studies have explored ZnS:Cu nanoparticles loaded on activated carbon for the removal of pollutants from aqueous solutions, showcasing high adsorption capacity and potential for practical environmental applications (Asfaram et al., 2015).

Enhancing ZnO Photocatalytic and Stability

Research efforts focus on improving ZnO's photocatalytic performance and stability for environmental applications. Strategies like tailoring its surface-bulk structure and altering photogenerated charge transfer pathways aim to inhibit charge carrier recombination and enhance reactive oxygen species generation (Kumar & Rao, 2015).

Propriétés

IUPAC Name |

(2S)-4-acetyloxy-2-(phenylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c1-10(16)20-8-7-12(13(17)18)15-14(19)21-9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,15,19)(H,17,18)/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZNLKPCXYTNQJ-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Hse(Ac)-OH | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide](/img/structure/B2447783.png)

![6-chloro-N-[2-(3,4-dimethylphenyl)sulfanylethyl]pyridine-3-carboxamide](/img/structure/B2447788.png)

![2,6-Dichloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide](/img/structure/B2447792.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2447796.png)

![Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2447806.png)